2-(Boc-amino)-4-methylpentylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

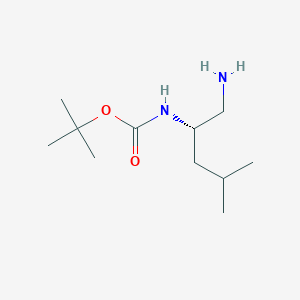

IUPAC Name |

tert-butyl N-(1-amino-4-methylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTNGQAKAKFXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-methylpentylamine

This guide provides a comprehensive overview of the synthetic routes for preparing 2-(tert-butoxycarbonylamino)-4-methylpentylamine, a valuable chiral building block in drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction: The Significance of 2-(Boc-amino)-4-methylpentylamine

This compound, a derivative of the natural amino acid L-leucine, is a chiral diamine that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of a stereocenter and two differentially protected amino groups makes it a versatile scaffold for the construction of complex molecules, including enzyme inhibitors and peptide mimetics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a key feature in multi-step synthetic campaigns.[1]

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals L-leucine as an ideal and readily available chiral starting material. The synthesis, therefore, hinges on two key transformations: the protection of the α-amino group and the conversion of the carboxylic acid functionality into a primary amine.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on a robust and stereoretentive pathway involving the initial Boc-protection of L-leucine, followed by a Curtius rearrangement of the corresponding acyl azide to furnish the desired diamine. An alternative approach via the Hofmann rearrangement of Boc-leucinamide will also be discussed.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-leucine (Boc-L-leucine)

The first step involves the protection of the primary amine of L-leucine with a tert-butoxycarbonyl group. This is a standard procedure in peptide synthesis and can be achieved with high efficiency using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2]

Reaction Scheme:

Sources

2-(Boc-amino)-4-methylpentylamine chemical properties

The following technical guide details the chemical properties, synthesis, and application of 2-(Boc-amino)-4-methylpentylamine (also known as Boc-Leucinamine), a critical chiral building block in medicinal chemistry.

Executive Summary

This compound (CAS: 1186663-67-1) is the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is characterized by a hydrophobic isobutyl side chain and a differential amine protection scheme. The tert-butyloxycarbonyl (Boc) group protects the

Table 1: Physicochemical Specifications

| Property | Specification |

| Systematic Name | tert-butyl (1-amino-4-methylpentan-2-yl)carbamate |

| Common Synonyms | Boc-Leucinamine; N-Boc-1,2-diamino-4-methylpentane |

| CAS Number | 1186663-67-1 |

| Molecular Formula | |

| Molecular Weight | 216.32 g/mol |

| Chirality | Typically (S)-enantiomer (derived from L-Leucine) |

| Physical State | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Primary amine), ~-1.0 (Boc-carbamate) |

| Storage | 2–8°C, Hygroscopic, Store under Nitrogen |

Strategic Synthesis: The "Chiral Pool" Approach

While direct reduction of Boc-Leucinamide is possible, it often suffers from over-reduction or racemization. The most robust, self-validating protocol for research-grade synthesis utilizes the Amino Alcohol

Reaction Pathway Analysis

The synthesis exploits the high optical purity of L-Leucine. The carboxylic acid is first reduced to the alcohol (Leucinol), activated as a sulfonate ester, displaced by azide, and finally reduced to the amine.

Note: The conversion of the alcohol to the azide via tosylate formally involves inversion if attacking a chiral center, but here the reaction is on the primary carbon (C1), so the chiral center at C2 is unaffected, preserving the (S)-configuration.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Boc-L-Leucinol.

Step 1: Activation (Tosylation)

-

Reagents: Dissolve Boc-L-Leucinol (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and catalytic DMAP.

-

Addition: Cool to 0°C. Add

-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. -

Causality: Cooling prevents elimination side reactions. Pyridine acts as a proton scavenger to drive the equilibrium.

-

Workup: Wash with 1N HCl (to remove pyridine), then

. Dry over

Step 2: Nucleophilic Substitution (Azidation)

-

Reagents: Dissolve the crude Tosylate in DMF (0.2 M concentration).

-

Reaction: Add Sodium Azide (

, 1.5 eq). Heat to 60°C for 4–6 hours. -

Safety Note: Azides are potential explosives. Do not concentrate to dryness if scale >5g. Use a blast shield.

-

Validation: Monitor by TLC. The disappearance of the UV-active Tosyl spot and appearance of a non-UV active (stainable with ninhydrin/phosphomolybdic acid) spot indicates conversion.

Step 3: Staudinger Reduction or Hydrogenation

-

Method: Hydrogenation is preferred for cleanliness. Dissolve Azide in MeOH. Add 10 wt% Pd/C catalyst.

-

Condition: Stir under

balloon (1 atm) for 12 hours. -

Purification: Filter through Celite. Concentrate. The resulting oil typically crystallizes upon standing or treatment with ether/hexanes.

-

Result: The free primary amine is nucleophilic and ready for coupling.

Reactivity & Applications in Drug Design

The utility of this compound lies in its ability to differentiate between the two nitrogen atoms. The C1-amine is "free" and reactive, while the C2-amine is "masked" by Boc.

Reduced Peptide Bond Isosteres

Replacing a peptide bond (

-

Protocol: Reductive amination of the Target Diamine with an aldehyde (R-CHO) using

. -

Outcome: A secondary amine that mimics the transition state of peptide hydrolysis.

Urea and Carbamate Synthesis

The primary amine reacts rapidly with isocyanates or activated carbamates (e.g.,

-

Application: Synthesis of urea-based inhibitors (e.g., Soluble Epoxide Hydrolase inhibitors) where the leucine side chain provides hydrophobic pocket occupancy.

Structural Logic Diagram

[4][7]

Handling, Safety & Storage

Hazard Identification[8][9]

-

Corrosivity: As a free primary amine, it is potentially corrosive to skin and eyes (Category 1B).

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless controlled).

-

Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Disposal

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.

References

-

Apexmol Technology. (n.d.). This compound - CAS:1186663-67-1.[1] Retrieved January 30, 2026, from [Link]

-

Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Strategic Utility of 2-(Boc-amino)-4-methylpentylamine in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of 2-(Boc-amino)-4-methylpentylamine (CAS No. 1186663-67-1).

This guide provides an in-depth analysis of this compound, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. We will explore its chemical properties, provide a detailed synthesis protocol, and discuss its strategic application in the development of novel therapeutics, supported by established scientific literature.

Introduction: The Versatility of a Boc-Protected Diamine

This compound, registered under CAS number 1186663-67-1, is a derivative of the natural amino acid L-leucine.[1] Its structure features a primary amine and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the cornerstone of its utility, allowing for selective chemical transformations at the primary amine while the secondary amine remains shielded. The Boc protecting group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions, making it an invaluable tool in multi-step organic synthesis.[2]

This strategic design makes this compound a valuable chiral building block in the synthesis of complex molecules, particularly in the construction of peptide mimics and heterocyclic scaffolds that are prevalent in many drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1186663-67-1 | |

| Molecular Formula | C11H24N2O2 | |

| Molecular Weight | 216.32 g/mol | |

| IUPAC Name | tert-butyl (1-amino-4-methylpentan-2-yl)carbamate | |

| Appearance | Not specified, likely a solid or oil | - |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane | General knowledge |

| Boiling Point | 309.3±25.0 °C (Predicted) | |

| Density | 0.953±0.06 g/cm3 (Predicted) |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved from the readily available and chiral starting material, L-leucine. The following protocol outlines a representative multi-step synthesis, illustrating the key chemical transformations involved.

Synthesis Workflow

The overall synthetic strategy involves the reduction of the carboxylic acid functionality of Boc-protected leucine to a primary alcohol, followed by conversion to a leaving group, and subsequent displacement with an amine surrogate, followed by deprotection. A more direct approach involves the reduction of a Boc-leucinamide.

A representative synthetic workflow for this compound starting from L-leucine.

Step-by-Step Experimental Protocol

Step 1: Boc-Protection of L-Leucine

-

To a solution of L-leucine (1 equiv.) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2 equiv.) and stir until the leucine is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-leucine as a white solid or viscous oil.

Step 2: Amide Formation to Boc-L-Leucinamide

-

Dissolve Boc-L-leucine (1 equiv.) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and N-hydroxysuccinimide (NHS) (1.1 equiv.) and stir at room temperature for 1 hour.

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol and stir for an additional 4-6 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-L-leucinamide.

Step 3: Reduction of Boc-L-Leucinamide

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of Boc-L-leucinamide (1 equiv.) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its primary amine allows for the introduction of diverse substituents, while the Boc-protected secondary amine can be deprotected at a later stage for further functionalization or to reveal a key pharmacophore.

Synthesis of Protease Inhibitors

Development of Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs. The primary amine of this compound can be used to construct heterocyclic cores, such as pyrimidines, which are common scaffolds in kinase inhibitors. For instance, it can react with a substituted dichloropyrimidine to form a key intermediate, which can be further elaborated into a potent kinase inhibitor.[6] The chiral isobutyl side chain can provide specific interactions within the kinase active site, enhancing potency and selectivity.

Elaboration into Novel Scaffolds

The dual amine functionality of this compound allows for its use in the construction of novel heterocyclic systems and as a scaffold in combinatorial chemistry for the generation of compound libraries for high-throughput screening.

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound (CAS 1186663-67-1) is not widely available in public databases, general precautions for handling similar Boc-protected amines should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical advice.

-

Conclusion

This compound is a strategically important chiral building block with significant potential in drug discovery and development. Its differentiated amine functionalities, coupled with the well-established chemistry of the Boc protecting group, provide a versatile platform for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2014, 1-8.

- Google Patents. (2020). CN111393329A - Preparation method of ritonavir and lopinavir intermediate.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Singh, R. P., et al. (2014). The development of an effective synthetic route of rilpivirine. Chemistry Central Journal, 8(1), 63.

- Li, J., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175.

-

ResearchGate. (2014). ChemInform Abstract: A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis. Retrieved from [Link]

- Google Patents. (2019). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Lopinavir-impurities. Retrieved from [Link]

- Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir.

- Google Patents. (2021). CN110903249A - Lopinavir prepared by one-pot method.

- Wang, Y., et al. (2020). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 11(10), 1185-1196.

- Zhang, X., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(1), 144-157.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110903249A - Lopinavir prepared by one-pot method - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1186663-67-1 | Benchchem [benchchem.com]

starting materials for 2-(Boc-amino)-4-methylpentylamine synthesis

The synthesis of 2-(Boc-amino)-4-methylpentylamine (tert-butyl (1-amino-4-methylpentan-2-yl)carbamate) is a critical workflow in the generation of peptide isosteres, urea mimetics, and kinase inhibitors.[1][2][3] This intermediate serves as a "monoprotected diamine" scaffold, allowing for the selective functionalization of the primary amine while preserving the chiral center derived from L-Leucine.[2][3]

This guide details the starting materials and two distinct synthetic pathways: the Amide Reduction Route (high throughput) and the Amino-Alcohol Route (high fidelity).[1][2][3]

Part 1: Strategic Retrosynthesis & Starting Materials

The structural core of the target molecule is the carbon skeleton of L-Leucine .[2][3] The synthesis relies on the "Chiral Pool" strategy to maintain enantiomeric purity.

Retrosynthetic Analysis

The target can be disconnected at the C1-N bond (via reduction of an amide or nitrile) or the C1-O bond (via substitution of an alcohol).[1][2][3]

Figure 1: Retrosynthetic disconnection showing the two primary pathways from L-Leucine.

Core Starting Materials

| Component | Chemical Name | CAS No. | Function | Grade Requirement |

| Chiral Source | L-Leucine | 61-90-5 | Carbon backbone source | >99% ee (L-isomer) |

| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Protects α-amine | 98%+ Purity |

| Amidation Agent | Ammonium Chloride (or NH₃ gas) | 12125-02-9 | Nitrogen source for amide | Anhydrous preferred |

| Coupling Agent | Isobutyl Chloroformate (IBCF) | 543-27-1 | Activates acid for amidation | 98%+ |

| Reducing Agent | Borane-Dimethyl Sulfide (BH₃[1][2][3]·DMS) | 13292-87-0 | Reduces amide to amine | 2.0 M in THF |

| Alternative Reductant | Lithium Aluminum Hydride (LAH) | 16853-85-3 | Stronger reducing agent | Pellets/Powder (Handle with care) |

Part 2: Route A — The Amide Reduction Pathway (Scalable)[1][3]

This route is preferred for scale-up (>10g) as it involves fewer isolation steps.[1][2][3] The critical challenge is the chemoselective reduction of the amide in the presence of the Boc-carbamate.[2][3]

Mechanism & Logic

-

Activation: The carboxylic acid is activated as a mixed anhydride (using IBCF) or active ester.[3]

-

Amidation: Reaction with ammonia yields Boc-Leucinamide.[2][3]

-

Selective Reduction: Borane (BH₃) is used instead of LAH.[3] Why? LAH is a nucleophilic reductant that can attack the Boc carbonyl, leading to N-methyl side products.[3] Borane is an electrophilic reductant that activates the amide oxygen, reducing it to the amine while leaving the Boc carbamate intact (if temperature is controlled).[3]

Experimental Protocol

Step 1: Synthesis of Boc-Leucinamide (Boc-Leu-NH₂) [1][2][3]

-

Dissolve Boc-Leu-OH (1.0 eq) in dry THF/DCM.[1][2][3] Cool to -15°C.[1][2][3]

-

Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl Chloroformate (IBCF) (1.1 eq).[1][2][3] Stir for 15 min to form the mixed anhydride.

-

Crucial Step: Bubble NH₃ gas or add a solution of 0.5 M NH₃ in dioxane (1.5 eq) slowly.[3] Maintain temp < -10°C to prevent urethane formation.[1][2][3]

-

Warm to RT, evaporate solvent, and wash with dilute citric acid and NaHCO₃. Recrystallize from EtOAc/Hexanes.

Step 2: Reduction to Diamine

-

Dissolve Boc-Leu-NH₂ (1.0 eq) in anhydrous THF under Argon.

-

Add BH₃·DMS (3.0–5.0 eq) dropwise at 0°C.

-

Reflux for 2–4 hours. (Monitor by TLC; amide carbonyl disappears).

-

Quench Protocol (Critical): Cool to 0°C. Carefully add Methanol to destroy excess Borane.

-

Complex Breaking: The amine-borane complex must be broken.[1][2][3] Reflux with iodine in MeOH or treat with 10% citric acid (mild enough to spare the Boc group).[3] Do NOT use strong HCl , or you will deprotect the Boc group.

Figure 2: Workflow for the Amide Reduction pathway emphasizing the mixed anhydride activation.

Part 3: Route B — The Amino-Alcohol Pathway (High Purity)[1][2][3]

This route is ideal for research-grade synthesis where purity is paramount.[1][2][3] It avoids the messy Borane workup by using a substitution strategy.

Mechanism & Logic

-

Reduction: Boc-Leucine is reduced to the alcohol (Boc-Leucinol).[1][2][3]

-

Activation: The alcohol is converted to a leaving group (Mesylate or Tosylate).[3]

-

Substitution: Azide displacement (NaN₃) inverts the stereochemistry (if chiral center were involved, but here the reaction is at the primary carbon, so stereochemistry at C2 is preserved).

-

Reduction: Catalytic hydrogenation converts the azide to the amine.

Experimental Protocol

Step 1: Boc-Leucinol Synthesis [1][2][3]

-

React Boc-Leu-OH with Isobutyl Chloroformate (as above), then reduce in situ with NaBH₄ (aqueous solution added to the mixed anhydride). This yields Boc-Leucinol cleanly.[1][2][3]

Step 2: Mesylation & Azidation [1][2]

-

Dissolve Boc-Leucinol in DCM with TEA (1.5 eq).

-

Add Methanesulfonyl Chloride (MsCl) (1.1 eq) at 0°C.

-

Dissolve crude mesylate in DMF. Add Sodium Azide (NaN₃) (1.5 eq). Heat to 60°C for 4–6 hours.

-

Safety: Work behind a blast shield; azides are potential explosives.

Step 3: Staudinger or Hydrogenation [2]

-

Method A (Hydrogenation): H₂ (1 atm), 10% Pd/C in MeOH. Quantitative yield.

-

Method B (Staudinger): PPh₃ in THF/Water.[3]

Part 4: Critical Comparison & Troubleshooting

| Feature | Route A (Amide Reduction) | Route B (Amino-Alcohol) |

| Step Count | 2 Steps (Short) | 4 Steps (Long) |

| Yield | 60–75% | 80–90% (cumulative) |

| Purification | Acid/Base extraction usually sufficient | Column chromatography often required for Mesylate |

| Safety | Borane handling (pyrophoric) | Azide handling (toxic/explosive) |

| Boc Stability | Risk: Borane workup can cleave Boc if too acidic.[1][2][3] | Safe: Conditions are mild (neutral/basic).[3][5] |

Self-Validating Check:

-

NMR Verification: The target molecule must show a singlet for the Boc group (~1.4 ppm, 9H) and a doublet for the isopropyl methyls (~0.9 ppm).[3] The disappearance of the amide protons (Route A) or the shift of the CH₂ protons adjacent to the nitrogen (Route B) confirms the transformation.[3]

-

Mass Spec: Look for [M+H]+ = 217.19 (calculated for C11H24N2O2).[1][3]

References

-

Preparation of Boc-Amino Acid Amides

-

Selective Reduction of Amides with Borane

-

Reduction of Boc-Amino Acids to Amino Alcohols

-

General Protocol for Amino Acid Derivatives

Sources

Structural Characterization of 2-(Boc-amino)-4-methylpentylamine

Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Summary & Strategic Importance

In the landscape of peptidomimetics and urea-based drug design, 2-(Boc-amino)-4-methylpentylamine serves as a critical chiral scaffold.[1][2] Structurally, it is a monoprotected vicinal diamine derived from Leucine.[1][2] Its value lies in its ability to introduce the hydrophobic isobutyl side chain while offering differentiated amine reactivity—a primary amine for immediate coupling and a Boc-protected secondary amine for latent functionalization.[1]

Technical Directive: This guide moves beyond basic identification. It establishes a rigorous characterization protocol to ensure the structural integrity required for GMP-adjacent workflows. The primary challenge in characterizing this moiety is distinguishing it from its metabolic precursors (Boc-Leucinol) and over-reduced byproducts (fully deprotected diamines).[1]

Part 2: Structural Elucidation Strategy

To validate the structure

The Logic of Connectivity

We must answer three specific questions:

-

Is the Boc group intact? (Crucial due to acid sensitivity).

-

Is the C1 amine primary? (Distinguishing from secondary amine impurities).

-

Is the stereocenter preserved? (Avoiding racemization during reduction from Leucine).

Visualization of Structural Logic

The following diagram illustrates the correlation between specific structural motifs and the analytical techniques used to verify them.

Figure 1: Structural elucidation workflow mapping chemical motifs to analytical validation methods.

Part 3: Spectroscopic Characterization Protocols[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the carbon backbone and proton environments.[1][2]

Solvent Selection:

Expected

H NMR Data (400 MHz,

)

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| Boc-CH3 | Methyl | 1.44 | Singlet (s) | 9H | Characteristic strong singlet for t-butyl group.[1][2] |

| Side Chain | Methyl | 0.91 - 0.95 | Doublet (d) | 6H | Isobutyl methyls (diastereotopic splitting possible).[1][2] |

| Side Chain | Methine | 1.60 - 1.75 | Multiplet (m) | 1H | |

| Side Chain | Methylene | 1.25 - 1.40 | Multiplet (m) | 2H | |

| C2-H | Methine | 3.60 - 3.75 | Broad m | 1H | Chiral center proton, deshielded by carbamate N. |

| C1-H | Methylene | 2.65 - 2.80 | Multiplet | 2H | Protons adjacent to the primary amine.[1][2] |

| NH (Boc) | Amide | ~4.60 | Broad s | 1H | Exchangeable with |

| NH2 | Amine | ~1.2 - 2.0 | Broad s | 2H | Variable shift depending on concentration/water.[1][2] |

Expert Insight: The key differentiator between the starting material (Boc-Leucinol) and the product is the C1-H shift .[1] In Boc-Leucinol, the

Expected

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Structural Significance |

| Carbamate C=O | 156.1 | Confirms Boc protection is intact (vs. amine).[1][2] |

| t-Butyl Quaternary | 79.2 | Quaternary carbon of the Boc group.[1][2] |

| C2 (Chiral) | 50.5 | Methine carbon attached to the carbamate.[1][2] |

| C1 (Amine) | 46.8 | Methylene carbon attached to the primary amine.[1][2] |

| Side Chain CH2 | 42.1 | Leucine |

| Boc Methyls | 28.4 | Intense signal for the three methyl groups.[1][2] |

| Side Chain CH | 24.8 | Leucine |

| Side Chain CH3 | 22.1, 23.0 | Isobutyl methyls.[1][2] |

Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is required to confirm the molecular formula and rule out oxidation byproducts.[1]

Fragmentation Pattern:

- : Observed at m/z 217.19 .[1][2]

-

: Loss of the Boc group (isobutylene +

- : Loss of the t-butyl cation (-56 Da) may be observed at m/z 161.13 .[1][2]

Infrared Spectroscopy (FT-IR)

IR is a rapid pass/fail test for functional group verification.[1]

-

3300–3400 cm

: Broad stretch indicating N-H bonds (primary and secondary amines).[1][2] -

2950–2850 cm

: C-H aliphatic stretches (strong due to isobutyl/Boc).[1][2] -

1680–1700 cm

: Strong C=O stretch (Carbamate).[1][2] Note: If this peak shifts to 1650, suspect amide contamination.[1][2]

Part 4: Purity & Impurity Profiling[1][2]

HPLC Method (Reverse Phase)

This compound lacks a strong UV chromophore.[1][2] Detection requires ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), or derivatization.[1][2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Rationale: TFA ensures the amine is protonated, improving peak shape.[1][2]

Common Impurities[1][3]

-

Boc-Leucinol: Starting material. Retention time will be slightly different; confirm via MS (m/z 218 vs 217).

-

1,2-Diamino-4-methylpentane: Result of Boc deprotection.[1] Elutes very early (highly polar).[1][2]

-

Dimerization: Urea formation if stored improperly (check for m/z ~450).[1][2]

Part 5: Experimental Protocol (SOP)

Objective: Full characterization of Lot #X of this compound.

-

Visual Inspection:

-

Solubility Check:

-

NMR Acquisition:

-

Mass Spec Verification:

-

Storage:

References

-

Chemical Identity: tert-butyl (1-amino-4-methylpentan-2-yl)carbamate.[1][2][3] CAS Registry No. 1186663-67-1.[1][2][3][5][6]

-

Synthesis Context: Fehrentz, J. A., & Castro, B. (1983).[1][2] An efficient synthesis of optically active

-(t-butoxycarbonylamino)-aldehydes from amino acids.[1][2] Synthesis, 1983(08), 676-678.[1] Link (Context for Boc-amino aldehyde precursors). -

General Characterization of Boc-Amines: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2]

-

Spectral Data Correlation: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][2] (Reference for chemical shift prediction of vicinal diamines).

-

Commercial Reference: GuideChem Entry for this compound. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 118939-09-6,2-Methyl-4-(methylsulfonyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. eontrading.uk [eontrading.uk]

Theoretical Properties & Synthetic Utility of 2-(Boc-amino)-4-methylpentylamine

Executive Summary: The Chiral Diamine Scaffold

2-(Boc-amino)-4-methylpentylamine (CAS: 1186663-67-1) represents a critical class of mono-protected 1,2-diamines derived from the amino acid Leucine.[1][2] In drug discovery, this molecule serves as a high-value "chiral handle," allowing medicinal chemists to introduce a specific isobutyl side chain into peptidomimetics, urea-based inhibitors, and heterocyclic cores without the instability associated with peptide bonds.[1][2]

Unlike simple alkyl diamines, the presence of the tert-butoxycarbonyl (Boc) group at the C2 position renders this molecule chemically orthogonal .[1][2] It possesses one free, nucleophilic primary amine (C1) and one latent, protected amine (C2).[1][2] This duality enables sequential, controlled functionalization—a cornerstone requirement for combinatorial library synthesis and fragment-based drug design (FBDD).[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

Understanding the theoretical properties is essential for predicting behavior in biological assays (ADME) and solubility during synthesis.[2] The following data is synthesized from computational models and structural analogs.

Table 1: Theoretical Physicochemical Properties[1]

| Property | Value | Unit | Significance |

| Molecular Formula | - | Core composition | |

| Molecular Weight | 216.32 | g/mol | Fragment-like (<300 MW); ideal for FBDD |

| LogP (Predicted) | 1.7 ± 0.2 | - | Moderate lipophilicity; good membrane permeability potential |

| Topological PSA | 64.4 | Ų | <140 Ų threshold indicates good oral bioavailability |

| H-Bond Donors | 2 | - | C1-NH2 and C2-NH-Boc |

| H-Bond Acceptors | 3 | - | Carbonyl oxygen and carbamate nitrogen |

| pKa (C1-Amine) | ~10.2 | - | Highly basic; exists as cation at physiological pH |

| pKa (C2-Carbamate) | Non-basic | - | Electron-withdrawing carbonyl reduces basicity |

| Rotatable Bonds | 6 | - | High flexibility; entropic penalty in binding must be considered |

Synthetic Pathways & Mechanistic Logic[1][2]

While direct reduction of Boc-Leucinamide is theoretically possible, it often leads to over-reduction (stripping the Boc group) or racemization.[1][2] The "Azide Inversion Strategy" is the field-proven standard for high-fidelity synthesis, preserving the stereocenter derived from L-Leucine.[1][2]

The Preferred Route: Alcohol Activation Azide Displacement

-

Starting Material: Boc-L-Leucinol (derived from Boc-L-Leucine reduction).[1][2]

-

Activation: The primary alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

-

Displacement: Sodium azide (

) displaces the sulfonate.[2] Crucial: This occurs at the primary carbon, so no inversion happens here, but the chiral center at C2 remains unaffected.[2] -

Staudinger/Hydrogenation Reduction: The azide is reduced to the amine.

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Step-wise synthetic transformation from amino acid precursor to target diamine, highlighting the critical intermediate states.

Experimental Protocol: The "Azide Route" Validation

Safety Note: Azides are potentially explosive.[1][3] Maintain low concentrations and avoid halogenated solvents during the azide step if possible (though DCM is common for workup).[2] Perform all steps in a fume hood.

Phase A: Activation (Mesylation)[1][2]

-

Setup: Dissolve Boc-L-Leucinol (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.[1][2][3][4]

-

Reagent Addition: Add Triethylamine (TEA, 1.5 eq). Dropwise add Methanesulfonyl Chloride (MsCl, 1.1 eq).[1][2]

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (stain with Ninhydrin or KMnO4).[1][2] The alcohol spot should disappear.

-

Workup: Wash with cold 1N HCl (removes TEA), then sat.

, then brine.[2] Dry over

Phase B: Nucleophilic Displacement (Azidation)[1][2]

-

Solvent Switch: Dissolve the crude mesylate in DMF (0.2 M concentration).

-

Displacement: Add Sodium Azide (

, 1.5 eq). -

Heating: Heat to 60°C for 4–6 hours.

-

Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. Do not concentrate the azide to dryness if scale >1g. Keep in solution or handle as a wet oil.

Phase C: Reduction (Hydrogenation)[1][2]

-

Catalyst: Add 10 wt% Pd/C (10% loading) to the azide solution in Methanol.

-

Atmosphere: Sparge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously for 12 hours.

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[2]

-

Validation:

Reactivity Profile & Orthogonal Deprotection

The utility of this molecule lies in its chemoselectivity .[6] The table below outlines how to selectively target each nitrogen.

Table 2: Differential Reactivity Guide

| Reagent / Condition | C1-Amine ( | C2-Amine ( | Resulting Structure |

| Acyl Chlorides / EDC | Reacts Rapidly | Inert | Mono-amide (Peptidomimetic) |

| Isocyanates | Reacts | Inert | Urea linkage |

| Reductive Amination | Reacts | Inert | Secondary Amine |

| TFA / HCl (4M) | Protonates (Salt) | Deprotects | 1,2-Diamine (dihydrochloride) |

| Base ( | Neutral | Inert | Free base C1-amine |

Diagram 2: Chemoselective Decision Tree

Caption: Logic flow demonstrating the orthogonal protecting group strategy. Path A is the standard route for library synthesis.

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][7] (Standard reference for Boc stability and cleavage conditions). [1][2]

-

Gryko, D., et al. (2011).[1][2] "Methodological approach to the synthesis of 1,2-diamines." Chemistry – A European Journal.[2] (Discusses the efficiency of Azide reduction for diamine synthesis).

-

PubChem Database. (2023).[1][2][7] Compound Summary for CAS 1186663-67-1 (this compound).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

-

BenchChem Technical Support. (2023). "Unwanted Side Reactions with Methanesulfonyl Azide." (Safety data regarding azide handling).

Sources

- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 23305643 | C64H82FN7O15 | CID 23305643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Efficient Boc Deprotection of 2-(Boc-amino)-4-methylpentylamine

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides.[1] Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile and clean removal under acidic conditions.[2][3] This application note provides a detailed and robust protocol for the deprotection of 2-(Boc-amino)-4-methylpentylamine, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this critical transformation.

The deprotection of this compound yields 2-amino-4-methylpentylamine, a primary amine that serves as a valuable building block. The choice of deprotection conditions is paramount to ensure high yield and purity of the final product, while minimizing potential side reactions. The two most common and effective methods for Boc deprotection, employing trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane, will be presented and compared.

Mechanistic Rationale: The Chemistry of Boc Deprotection

The acid-catalyzed removal of a Boc group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[3][4] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[3]

Experimental Protocols

This section outlines two reliable protocols for the Boc deprotection of this compound. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane often depends on the substrate's sensitivity to the respective acid and the desired form of the final product (TFA or HCl salt).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and typically proceeds to completion at room temperature.[1]

Materials and Reagents:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.[5][6] The addition is exothermic.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A ninhydrin stain can be used to visualize the product amine, which will appear as a colored spot.[7]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Ensure the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-4-methylpentylamine.

-

-

Purification: The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization if necessary. Given the product's potential volatility (boiling point of a similar compound, 2-amino-4-methylpentane, is 108-110 °C), careful distillation is recommended.[8]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very effective and often preferred when a crystalline hydrochloride salt of the amine is desired directly from the reaction mixture.

Materials and Reagents:

-

This compound (1.0 eq)

-

1,4-Dioxane, anhydrous

-

4M HCl in 1,4-Dioxane

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of 0.1-0.2 M).

-

Addition of HCl/Dioxane: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt may precipitate out of the solution during the reaction. Monitor the reaction by TLC as described in Protocol 1.

-

Work-up and Purification:

-

Upon completion, if a precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further precipitate the hydrochloride salt.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to obtain the pure 2-amino-4-methylpentylamine hydrochloride salt.

-

Data Summary and Comparison

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Acid | Trifluoroacetic Acid | Hydrochloric Acid |

| Solvent | Dichloromethane | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-4 hours | 1-4 hours |

| Work-up | Aqueous basic wash and extraction | Precipitation and filtration |

| Product Form | Free amine (after work-up) | Hydrochloride salt |

| Advantages | High efficiency, volatile reagents are easily removed. | Direct isolation of the crystalline HCl salt, avoids aqueous work-up. |

| Disadvantages | Requires careful neutralization and extraction. | Dioxane is a peroxide-former and has a higher boiling point. |

Characterization of the Product

The successful deprotection of this compound can be confirmed by various analytical techniques.

-

Thin Layer Chromatography (TLC): The product, 2-amino-4-methylpentylamine, will have a lower Rf value than the starting material on a silica gel plate. Staining with ninhydrin will produce a characteristic color for the primary amine.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group is a clear indication of the reaction's completion. The appearance of a signal for the -NH₂ protons will also be observed.

-

¹³C NMR: The disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm) of the Boc group confirms the deprotection.[9]

-

-

Mass Spectrometry (MS): The mass spectrum of the product will show the molecular ion peak corresponding to the deprotected amine (C₆H₁₅N, MW: 101.19 g/mol ).[10]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient acid or reaction time. | Add more equivalents of acid or increase the reaction time. Gentle warming may be considered, but monitor for side reactions. |

| Formation of Byproducts | Alkylation of the product amine by the tert-butyl cation. | This is less common with primary amines but can be minimized by using a scavenger such as anisole or thioanisole in the reaction mixture. |

| Low Yield after Work-up (Protocol 1) | The product amine may be somewhat water-soluble. | Ensure thorough extraction from the aqueous layer. Salting out with NaCl may improve extraction efficiency. |

| Difficulty in Isolating the Free Amine | The product may be volatile. | Use a rotary evaporator with care at low temperature and pressure. Distillation should be performed with an efficient condenser. |

Conclusion

The Boc deprotection of this compound is a straightforward and high-yielding transformation that can be reliably achieved using either trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane. The choice of the protocol will depend on the specific requirements of the subsequent synthetic steps and the desired form of the final product. By understanding the underlying mechanism and following the detailed procedures outlined in this application note, researchers can confidently and efficiently perform this crucial deprotection step in their synthetic endeavors.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-4-methylpentan-2-amine. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

ChemBK. (2024). 2-AMINO-4-METHYLPENTANE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pentanamine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methylpentylamine (CAS 13364-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. (2S)-4-methylpentan-2-amine | C6H15N | CID 6994058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 2-(Boc-amino)-4-methylpentylamine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This guide details the integration of 2-(Boc-amino)-4-methylpentylamine (CAS: 1186663-67-1, also known as Boc-Leu-diamine or reduced Boc-Leucine) into Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this building block contains a primary amine in place of the carboxylic acid, rendering it a nucleophile rather than an electrophile during coupling.

Its primary applications in drug discovery include:

-

Urea-Linked Peptidomimetics: Creating hydrolytically stable urea backbones (

) to mimic peptide bonds while resisting protease degradation. -

Reduced Amide Isosteres (

): Serving as the C-terminal anchor on aldehyde-functionalized resins (e.g., BAL resin) to initiate the synthesis of modified peptides.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| Structure | |

| Role | Nucleophilic Building Block (Amine donor) |

| Solubility | Soluble in DCM, DMF, MeOH |

| Storage | 2–8°C, Desiccated (Hygroscopic amine) |

| Stability | Stable to base (Fmoc removal conditions); Labile to acid (TFA) |

Handling Precaution: As a primary amine, this compound readily absorbs

Protocol A: Synthesis of Urea-Linked Peptidomimetics

This protocol describes the insertion of a urea linkage into a growing peptide chain. The resin-bound peptide (Amine) is activated with a carbonic acid derivative, which is then reacted with this compound.

Mechanism of Action

-

Activation: The resin-bound amine reacts with a bis-electrophile (e.g., CDI or DSC) to form an activated isocyanate or carbamate intermediate.

-

Coupling: The free amine of this compound attacks the intermediate, forming the urea linkage.

Experimental Workflow

Step 1: Resin Preparation

-

Starting Material: 0.1 mmol Peptide-Resin (Fmoc-deprotected, free N-terminal amine).

-

Wash: DCM (

mL), DMF (

Step 2: Activation (Choose ONE Method)

-

Method A: CDI (Carbonyldiimidazole) - Recommended for steric bulk

-

Dissolve CDI (5 eq, 0.5 mmol) in anhydrous DCM/DMF (1:1 v/v, 2 mL).

-

Add to resin and shake for 30–45 minutes at RT.

-

Note: Monitor for gas evolution (

). -

Wash resin rapidly with DCM (

) to remove excess CDI. Do not use DMF for washing here to avoid premature hydrolysis.

-

-

Method B: DSC (N,N'-Disuccinimidyl Carbonate) - Milder, slower

-

Dissolve DSC (5 eq) and DIPEA (5 eq) in DMF.

-

Add to resin and shake for 1 hour .

-

Wash with DMF (

).

-

Step 3: Coupling of Diamine

-

Dissolve This compound (3–5 eq) in DMF (2 mL).

-

Add to the activated resin immediately after washing.

-

Add DIPEA (2 eq) to ensure the amine remains unprotonated.

-

Shake at RT for 2–4 hours (overnight is safe).

-

Monitoring: Perform a Kaiser Test .

Step 4: Continuation

-

Capping (Optional): Treat with acetic anhydride/pyridine to block unreacted sites.

-

Boc Deprotection: Treat with 50% TFA in DCM (

min) to expose the internal amine.-

Caution: This step removes the Boc group and cleaves the peptide if using a highly acid-sensitive resin (e.g., 2-CTC). For 2-CTC resins, use milder cleavage or ensure the linker is stable.

-

-

Elongation: Continue standard SPPS coupling for the next amino acid.

Visual Workflow: Urea Synthesis

Figure 1: Step-by-step workflow for inserting a urea linkage using this compound.[1]

Protocol B: Anchoring to BAL Resin (Reductive Amination)

This protocol is used to synthesize peptides where the C-terminus is a reduced amide or a diamine. The this compound is anchored to a Backbone Amide Linker (BAL) aldehyde resin.

Experimental Workflow

Step 1: Resin Preparation

-

Resin: BAL Resin (aldehyde-functionalized polystyrene).

-

Swelling: DCM (

min).

Step 2: Reductive Amination

-

Dissolve This compound (5 eq) in 1% AcOH/DMF.

-

Add to the BAL resin.

-

Allow Imine Formation: Shake for 1 hour at RT.

-

Reduction: Add

(Sodium cyanoborohydride, 5 eq) dissolved in a minimum amount of DMF/MeOH.-

Safety:

generates HCN gas in strong acid; keep the solution weakly acidic (1% AcOH) and vent properly.

-

-

Shake for 12–16 hours (Overnight).

-

Wash: DMF (

), MeOH (

Step 3: Acylation of the Secondary Amine

The resulting resin-bound amine is a secondary amine and is sterically hindered. Standard coupling (HBTU/DIC) often fails.

-

Reagent: Use HATU (5 eq) and HOAt (5 eq) with DIEA (10 eq) in DMF.

-

Alternative: Use Symmetrical Anhydride of the next Fmoc-Amino Acid (10 eq).

-

-

Coupling Time: Double coupling,

hours or overnight at 40°C. -

Monitoring: Chloranil Test (specifically for secondary amines).

-

Positive (Blue/Green): Secondary amine still free.

-

Colorless: Successful acylation.[2]

-

Visual Workflow: BAL Anchoring

Figure 2: Strategy for anchoring the diamine building block to an aldehyde resin.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Incomplete Urea Formation | Moisture in solvents (CDI is water-sensitive). | Use strictly anhydrous DCM/DMF. Dry CDI under vacuum before use. |

| Low Loading on BAL Resin | Inefficient imine formation. | Ensure 1% AcOH is present.[3] Use TMOF (Trimethyl orthoformate) as a water scavenger during imine formation. |

| Failed Acylation (Step 3) | Steric hindrance of the secondary amine. | Switch to HATU/HOAt or PyAOP . Increase temperature to 50°C (microwave assisted if available). |

| Side Reactions | Over-reaction of CDI (dimerization). | Wash resin thoroughly after activation before adding the diamine. |

References

-

BenchChem. (n.d.). This compound Product Information. Retrieved from

- Hutchinson, J. H., et al. (1996). "Solid Phase Synthesis of Urea-Linked Peptidomimetics." Journal of Medicinal Chemistry. (Contextual grounding on Urea synthesis via CDI/DSC).

- Jensen, K. J., et al. (1998). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal Modified Peptides." Journal of the American Chemical Society.

-

Sigma-Aldrich. (n.d.). 4-(Boc-amino)benzylamine Product Specification. Retrieved from (Analogous chemistry reference).

-

Master Organic Chemistry. (2017). Reductive Amination Protocols and Mechanisms. Retrieved from

Sources

Application Note: Strategic Utilization of 2-(Boc-amino)-4-methylpentylamine in Asymmetric Synthesis

Executive Summary

2-(Boc-amino)-4-methylpentylamine (also referred to as

This guide details the strategic synthesis, handling, and deployment of this scaffold in two primary domains:

-

Organocatalysis: As a precursor to bifunctional thiourea catalysts for Michael additions.

-

Ligand Design: As a chiral backbone for Schiff-base metal ligands.

Part 1: Chemical Profile & Strategic Utility

Structural Attributes[1]

-

Chiral Source: Derived from the natural amino acid L-Leucine (

-configuration). -

Steric Bulk: The isobutyl group at the C4 position provides significant steric hindrance, directing facial selectivity in catalytic intermediates.

-

Electronic Modulation: The tert-butoxycarbonyl (Boc) group on the C2-amine acts as both a protecting group and a hydrogen-bond acceptor, crucial for bifunctional activation modes.

-

Primary Amine (C1): A nucleophilic handle ready for derivatization (e.g., condensation with aldehydes, reaction with isothiocyanates) without affecting the stereocenter.

Comparative Advantage

| Feature | This compound | (1R,2R)-Cyclohexanediamine (DACH) |

| Backbone | Acyclic, Flexible (Rotatable bonds) | Cyclic, Rigid |

| Steric Profile | Tunable (Isobutyl tail) | Fixed (Ring structure) |

| Solubility | High in organic solvents (DCM, THF) | Moderate |

| Cost | Low (Amino acid precursor) | Moderate to High |

| Primary Utility | Systems requiring steric bulk distal to the active site | Systems requiring rigid stereochemical locking |

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize this compound starting from Boc-L-Leucinol.

Rationale: Direct reduction of amides often compromises the Boc group. The Amino Alcohol

Workflow Diagram

Caption: Step-wise conversion of Boc-L-Leucinol to the target diamine via Azide intermediate.

Detailed Methodology

Step 1: Mesylation (Activation)

-

Dissolve: 10.0 mmol of Boc-L-Leucinol in 30 mL dry DCM. Cool to 0°C under

. -

Add Base: Add 15.0 mmol triethylamine (TEA).

-

React: Dropwise add 12.0 mmol Methanesulfonyl chloride (MsCl). Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with cold 1N HCl, then saturated

. Dry organic layer over -

QC Check:

NMR should show a sharp singlet at ~3.0 ppm (Mesyl-CH3).

Step 2: Azidation (Inversion/Substitution)

-

Solvent Switch: Dissolve the crude mesylate in 20 mL dry DMF.

-

Displacement: Add 15.0 mmol Sodium Azide (

). Caution: Azides are shock-sensitive. -

Heat: Stir at 60°C for 6–12 hours.

-

Extraction: Dilute with water, extract into EtOAc (

). -

Validation: IR spectroscopy must show a strong azide stretch at ~2100

.

Step 3: Staudinger Reduction

-

Reduction: Dissolve the azide in THF (20 mL). Add 12.0 mmol Triphenylphosphine (

). -

Hydrolysis: After gas evolution (

) ceases (approx. 2 hours), add 2 mL water and reflux for 3 hours. -

Purification: Concentrate and purify via flash chromatography (DCM:MeOH:NH4OH 90:10:1).

-

Final QC: Disappearance of the azide peak in IR; appearance of amine signals in NMR.

Part 3: Application Case Study – Organocatalysis

Target Application: Synthesis of a Leucine-Derived Bifunctional Thiourea Catalyst. Mechanism: The thiourea moiety activates the electrophile (e.g., nitroalkene) via H-bonding, while the neighboring amine (or derived tertiary amine) activates the nucleophile.

Catalyst Synthesis Protocol

-

Reactants: Combine 1.0 equiv of This compound with 1.0 equiv of 3,5-bis(trifluoromethyl)phenyl isothiocyanate .

-

Conditions: Stir in dry THF at Room Temperature for 4 hours.

-

Deprotection (Optional): If a free primary amine is required for further derivatization (e.g., reductive amination to make a tertiary amine), treat with TFA/DCM (1:1).

-

Note: For standard Takemoto-type catalysts, the Boc group is usually removed and the amine alkylated to a tertiary amine (e.g., dimethylamine or piperidine) before thiourea formation, OR the Boc-diamine is used to form the thiourea, then deprotected and methylated.

-

Catalytic Cycle Visualization

The following diagram illustrates the bifunctional activation mode in a Michael Addition reaction using the derived catalyst.

Caption: Dual activation mechanism: Thiourea binds the nitroalkene; Amine activates the nucleophile.[1]

Part 4: Troubleshooting & Quality Control

Analytical Standards

| Parameter | Specification | Method | Note |

| Appearance | Colorless to pale yellow oil | Visual | Darkening indicates oxidation |

| Identity | 400 MHz | ||

| Purity | >95% | HPLC / GC | Monitor unreacted azide |

| Optical Rotation | Polarimetry | Compare to literature for (S)-isomer |

Common Failure Modes

-

Incomplete Staudinger Reduction:

-

Racemization:

-

Cause: Overheating during the mesylation step or strong base exposure.

-

Prevention: Keep mesylation strictly at 0°C. Use non-nucleophilic bases (Hunig's base) if TEA causes issues.

-

References

-

Synthesis of Chiral 1,2-Diamines

-

Amino Acid Derived Ligands

-

Thiourea Catalyst Applications

- Title: Synthesis of Bifunctional Amine-Thiourea Organoc

- Source:MDPI (2023).

-

URL:[Link]

-

Compound Data (Precursor)

- Title: Boc-L-leucinol (PubChem CID 7018766).

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | 1186663-67-1 | Benchchem [benchchem.com]

- 4. rua.ua.es [rua.ua.es]

- 5. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 8. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-methylpentylamine

This guide provides a comprehensive overview of the synthetic routes for preparing 2-(tert-butoxycarbonylamino)-4-methylpentylamine, a valuable chiral building block in drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction: The Significance of 2-(Boc-amino)-4-methylpentylamine

This compound, a derivative of the natural amino acid L-leucine, is a chiral diamine that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of a stereocenter and two differentially protected amino groups makes it a versatile scaffold for the construction of complex molecules, including enzyme inhibitors and peptide mimetics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a key feature in multi-step synthetic campaigns.[1]

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals L-leucine as an ideal and readily available chiral starting material. The synthesis, therefore, hinges on two key transformations: the protection of the α-amino group and the conversion of the carboxylic acid functionality into a primary amine.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on a robust and stereoretentive pathway involving the initial Boc-protection of L-leucine, followed by a Curtius rearrangement of the corresponding acyl azide to furnish the desired diamine. An alternative approach via the Hofmann rearrangement of Boc-leucinamide will also be discussed.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-leucine (Boc-L-leucine)

The first step involves the protection of the primary amine of L-leucine with a tert-butoxycarbonyl group. This is a standard procedure in peptide synthesis and can be achieved with high efficiency using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2]

Reaction Scheme:

Sources

scale-up synthesis of 2-(Boc-amino)-4-methylpentylamine

An Application Note for the Scale-Up Synthesis of 2-(Boc-amino)-4-methylpentylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and scalable three-step synthetic protocol for the production of this compound, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available and enantiopure starting material, L-leucine. The described process is designed for robust performance, high yield, and preservation of stereochemical integrity, making it suitable for scale-up from the laboratory to pilot plant operations. Key process considerations, in-process controls, analytical methods, and safety protocols are detailed to ensure reproducibility and safe handling.

Introduction and Rationale

Chiral amines are fundamental components in a vast array of active pharmaceutical ingredients (APIs).[1][2][3] The stereocenter in these molecules is often critical for biological activity, making enantioselective synthesis a cornerstone of modern drug development. This compound, derived from the natural amino acid L-leucine, serves as a key intermediate for various therapeutic agents. Its synthesis requires a strategy that is not only efficient but also preserves the inherent chirality of the starting material.

The synthetic strategy outlined herein leverages the chiral pool by starting with L-leucine, an economical and enantiomerically pure precursor.[4] The synthesis unfolds in three main stages:

-

N-Protection: The amino group of L-leucine is protected with the tert-butoxycarbonyl (Boc) group. The Boc group is selected for its stability across a range of reaction conditions and its facile, clean removal under mild acidic conditions, which is a cornerstone of many orthogonal protection strategies in organic synthesis.[][6]

-

Amidation: The carboxylic acid of N-Boc-L-leucine is converted into the corresponding primary amide, N-Boc-L-leucinamide. This transformation sets the stage for the subsequent rearrangement.

-

Hofmann Rearrangement: The amide is converted to the target amine via the Hofmann rearrangement. This classic name reaction is exceptionally well-suited for this purpose as it proceeds with retention of configuration at the migrating carbon center, thus ensuring the stereochemical integrity of the final product.[7]

This application note provides detailed protocols, explains the chemical principles behind each step, and addresses the practical considerations necessary for successful scale-up.

Overall Synthetic Workflow

The multi-step synthesis is designed for process efficiency, minimizing complex purification steps where possible. The workflow is visualized below.

Caption: High-level workflow for the synthesis of the target chiral amine.

Part 1: Synthesis of N-Boc-L-Leucine

Principle of the Reaction

The protection of the primary amine of L-leucine is achieved by nucleophilic attack on di-tert-butyl dicarbonate ((Boc)₂O). The reaction is conducted in a mixed solvent system with a base to neutralize the amino acid and the carbonic acid byproduct, driving the reaction to completion.[8][9] This is a standard and highly efficient method for Boc protection.[6]

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

|---|---|---|

| L-Leucine | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Acros Organics |

| Sodium Hydroxide (NaOH) | Reagent | Fisher Scientific |

| Dioxane | ACS Grade | VWR |

| Ethyl Acetate | ACS Grade | VWR |

| Hydrochloric Acid (HCl), conc. | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |

| 5 L Jacketed Glass Reactor | --- | Chemglass |

| Overhead Stirrer | --- | IKA |

| Temperature Probe | --- | --- |

| 2 L Separatory Funnel | --- | --- |

| Rotary Evaporator | --- | Büchi |

Procedure (Based on a 1.0 mole scale)

-

Dissolution: Charge the 5 L reactor with L-Leucine (131.17 g, 1.0 mol) and deionized water (1 L). Begin stirring to form a slurry.

-

Basification: Prepare a solution of NaOH (44.0 g, 1.1 mol) in water (500 mL) and add it slowly to the reactor to dissolve the L-leucine. The pH should be >10. Add dioxane (1 L).

-

Cooling: Cool the reaction mixture to 10-15 °C using a circulating chiller.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (229.1 g, 1.05 mol) in dioxane (250 mL). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 20 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). A clear solution should be obtained.[9]

-

Work-up - Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the dioxane.

-

Work-up - Extraction: Transfer the remaining aqueous solution to a separatory funnel. Wash with ethyl acetate (2 x 500 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Work-up - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 3M HCl. A white precipitate (the product) will form.[9]

-

Work-up - Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 750 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 500 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield a viscous oil or a white solid.[9][10]

-

Crystallization: The product can be crystallized from an ethyl acetate/hexane mixture to improve purity.[11]

Process Data Summary

| Parameter | Value |

|---|---|

| L-Leucine | 1.0 mol (131.17 g) |

| (Boc)₂O | 1.05 mol (229.1 g) |

| Typical Yield | 90-96% |

| Purity (by ¹H NMR) | >98% |

| Appearance | White solid |

Part 2: Synthesis of N-Boc-L-Leucinamide

Principle of the Reaction

This step involves the conversion of a carboxylic acid to a primary amide. A common and efficient method is the mixed anhydride approach. N-Boc-L-leucine is first activated with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base at low temperature. The resulting mixed anhydride is highly reactive and is immediately treated with aqueous ammonia to form the stable primary amide.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

|---|---|---|

| N-Boc-L-Leucine | (From Part 1) | --- |

| Ethyl Chloroformate | ≥98% | Sigma-Aldrich |

| N-Methylmorpholine (NMM) | ≥99% | Acros Organics |

| Tetrahydrofuran (THF), anhydrous | ACS Grade | VWR |

| Ammonium Hydroxide (NH₄OH), 28-30% | ACS Grade | Fisher Scientific |

| 5 L Jacketed Glass Reactor | --- | Chemglass |

Procedure (Based on a 0.9 mole scale)

-

Setup: Ensure the 5 L reactor is clean, dry, and purged with nitrogen.

-

Dissolution: Charge the reactor with N-Boc-L-Leucine (208.1 g, 0.9 mol) and anhydrous THF (1.8 L). Stir until fully dissolved.

-

Cooling: Cool the solution to -15 °C.

-

Base Addition: Add N-Methylmorpholine (100.1 g, 0.99 mol) dropwise, keeping the temperature below -10 °C.

-

Activation: Add ethyl chloroformate (102.0 g, 0.94 mol) dropwise over 30 minutes, ensuring the temperature remains below -10 °C. Stir for an additional 30 minutes at this temperature. A salt (NMM·HCl) will precipitate.

-

Ammonolysis: In a separate flask, prepare a cold solution of ammonium hydroxide (500 mL). Add this solution quickly to the cold reaction mixture. A significant exotherm will occur; use the reactor cooling to maintain the temperature below 15 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Work-up: Concentrate the mixture in vacuo to remove most of the THF. Add water (1 L) and ethyl acetate (1 L). Stir vigorously.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.

Process Data Summary